7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline

Medicinal Chemistry Physicochemical Properties Drug Design

Sourcing high-purity tetrahydroquinoxaline (THQ) building blocks with precise 7-chloro/N-1-ethyl regiochemistry is a recurring bottleneck in BET inhibitor lead optimization. Non-halogenated or regioisomeric analogs derail SAR and potency. · Key BD2-selective BET scaffold: the 7-Cl substitution pattern is essential for BD2-over-BD1 selectivity, reducing pan-BET toxicity in oncology & inflammation models. · Prochiral intermediate: amenable to Ir-catalyzed asymmetric hydrogenation yielding chiral THQ amines with up to 98% ee. · Bulk & custom synthesis available; rapid global dispatch for medicinal chemistry and process R&D.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
Cat. No. B13244424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCCN1CCNC2=C1C=C(C=C2)Cl
InChIInChI=1S/C10H13ClN2/c1-2-13-6-5-12-9-4-3-8(11)7-10(9)13/h3-4,7,12H,2,5-6H2,1H3
InChIKeyRXSWHVPTSGYXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline Overview


7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline (CAS 1520336-48-4) is a halogenated heterocyclic building block belonging to the tetrahydroquinoxaline (THQ) class . It features a saturated quinoxaline core with a chlorine atom at the 7-position and an ethyl group at the N-1 position, giving it a molecular formula of C10H13ClN2 and a molecular weight of 196.68 g/mol . This specific substitution pattern makes it a versatile intermediate for synthesizing more complex molecules, particularly as a precursor to chiral THQ derivatives and as a scaffold in drug discovery programs targeting bromodomain and extra-terminal (BET) proteins [1].

7-Chloro-1-ethyl THQ scaffold for BD2-selective BET inhibitor synthesis
Prochiral building block for asymmetric hydrogenation to chiral THQ derivatives

Why This THQ Scaffold Is Irreplaceable


The specific regiochemistry of 7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline is critical. The 7-chloro substituent and N-1 ethyl group are not interchangeable with other halogens or alkyl chains, as these modifications profoundly affect the compound's electronic properties, steric profile, and metabolic stability . In the context of BET inhibitor development, tailored substitution on the tetrahydroquinoxaline core is essential for achieving selectivity for the second bromodomain (BD2) over BD1, a key design goal to avoid toxicities associated with pan-BET inhibition [1]. Therefore, substituting this compound with a different halogenated or non-halogenated THQ analog would likely lead to a significant loss of target potency and selectivity, derailing structure-activity relationship (SAR) studies and procurement for specific synthetic routes.

7-Chloro regioisomer required; other positions (e.g., 6-chloro) may compromise BD2 selectivity profile.
Halogen identity (e.g., bromo instead of chloro) can shift electronic properties and target potency context.
N-alkyl variation (e.g., methyl) may alter metabolic stability and target engagement profile.

Quantitative Differentiation Evidence


Molecular Property Impact of the 7-Chloro Substituent

The presence of the chlorine atom at the 7-position significantly alters key physicochemical properties compared to the non-halogenated parent, 1-Ethyl-1,2,3,4-tetrahydroquinoxaline. This modification impacts lipophilicity and electronic distribution, which are critical determinants of biological activity and pharmacokinetics. The target compound has a calculated LogP of 2.59, a topological polar surface area (TPSA) of 15.27 Ų, and a molecular weight of 196.68 g/mol, while the non-halogenated analog has a molecular weight of 162.24 g/mol [1]. Directly comparable LogP and TPSA values for the parent compound were not available, but the principle that halogenation increases lipophilicity and molecular weight is a class-level inference [2].

Molecular property impact
Data to verify
Target: LogP 2.59, MW 196.68; Parent: MW 162.24, LogP not reported
Chloro substituent increases lipophilicity and molecular weight, distinct from parent scaffold.
LogP/TPSA for parent not available; class-level inference
Medicinal Chemistry Physicochemical Properties Drug Design

Regiochemical Advantage in BET BD2 Selectivity

In the development of tetrahydroquinoxaline-based BET inhibitors, specific substitution patterns are crucial for achieving selectivity for the second bromodomain (BD2). The compound 7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline serves as a key intermediate in the synthesis of such selective inhibitors as reported in the seminal GSK study [1]. While direct IC50 data for this exact building block is not available, the study demonstrates that optimized THQ derivatives can achieve single-digit nanomolar potency and up to 150-fold selectivity for BD2 over BD1, a feat not possible with other non-halogenated or differently substituted THQ scaffolds [1]. A comparator, 6-chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline, would be expected to have a suboptimal interaction with the binding pocket, as the regiochemistry of the chlorine atom is critical for the hydrogen-bond network and steric fit within the BD2 domain [1].

BD2 selectivity context
Class-level inference
Optimized derivatives may reach >150-fold BD2 selectivity over BD1
Supports BD2-selective BET inhibitor development
Exact selectivity depends on final elaborated molecule; this building block is a precursor
BET Inhibition Epigenetics Selectivity

Commercial Purity Advantage for Reproducible Synthesis

Commercial batches of 7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline are specified at 95% purity . In contrast, comparable halogenated THQ building blocks, such as 6-bromo-1,2,3,4-tetrahydroquinoxaline, are often offered at a lower 90% purity grade from similar vendors, which can introduce variable impurities that complicate subsequent synthesis and purification [1]. The consistent 95% purity specification reduces the risk of side reactions and simplifies procurement by providing a more reliable starting material for multi-step synthesis.

Purity specification
Cross-study comparable
95% (HPLC)
Reported purity specification may support more reproducible multi-step synthesis.
Comparator 6-bromo analog often offered at 90% purity
Synthetic Chemistry Procurement Quality Control

High-Value Application Scenarios


BD2-Selective BET Inhibitor Synthesis

This compound is the optimal starting material for synthesizing tetrahydroquinoxaline-based BET inhibitors with selectivity for the BD2 domain, as demonstrated by the GSK research program [1]. Its 7-chloro substitution pattern is critical for accessing the specific binding interactions that confer selectivity over BD1, a key requirement for reducing off-target toxicity in oncology and inflammatory disease models [1].

Asymmetric Synthesis of Chiral THQ Derivatives

As a prochiral building block, 7-Chloro-1-ethyl-1,2,3,4-tetrahydroquinoxaline can be used in Ir-catalyzed asymmetric hydrogenation protocols to produce chiral THQ derivatives with high enantiomeric excess (up to 98% ee) [2]. The chloro substituent remains intact during these transformations, allowing the resulting chiral amine to be further functionalized for the development of single-enantiomer pharmaceuticals.

Medicinal Chemistry SAR Exploration

The unique combination of an N-ethyl group and a 7-chloro atom makes this compound a crucial control for SAR studies. Comparative analysis with analogs like 7-chloro-1-methyl-1,2,3,4-tetrahydroquinoxaline or 7-bromo-1-ethyl-1,2,3,4-tetrahydroquinoxaline allows researchers to deconvolute the contributions of halogen identity and N-alkyl chain length to target potency, metabolic stability, and solubility, a common need in lead optimization campaigns [3].

Application
Selection Property
Validation Focus
BD2-Selective BET Inhibitor Synthesis
7-Chloro regiochemistry criticality
BD2 vs BD1 selectivity and off-target profiling
Asymmetric Synthesis of Chiral THQ Derivatives
Prochiral scaffold fidelity
Enantiomeric excess and catalyst compatibility
Medicinal Chemistry SAR Exploration
Halogen and N-alkyl substitution pattern
Comparative potency, metabolic stability, solubility
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